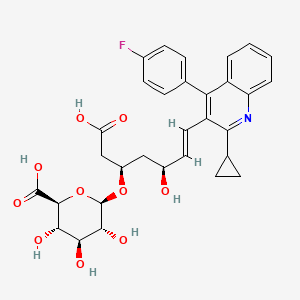

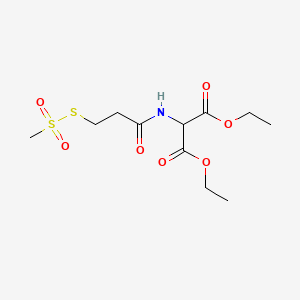

Pitavastatin 3-Ether Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Cardiovascular Disease Prevention

Pitavastatin 3-Ether Glucuronide, a metabolite of pitavastatin, has shown promise in cardiovascular disease prevention. Multiple clinical trials have demonstrated the benefits of statins (including pitavastatin) in reducing major cardiovascular adverse events in both primary and secondary prevention . Specifically, in patients with coronary artery disease, pitavastatin decreases coronary atherosclerotic plaque volume and composition, leading to atheroma stabilization. Intravascular ultrasound studies have revealed favorable changes in plaque morphology induced by pitavastatin, including increased fibrous cap thickness and decreased plaque and lipid volume indexes.

Dyslipidemia Treatment

Pitavastatin 3-Ether Glucuronide is a potent 3-hydroxymethylglutaryl coenzyme A (HMG-CoA) reductase inhibitor. It is indicated for the treatment of hypercholesterolemia and mixed dyslipidemia. The principal metabolic pathway of pitavastatin involves glucuronidation via UDP-glucuronosyltransferases (UGT) 1A1, UGT1A3, and UGT2B7 . By inhibiting HMG-CoA reductase, pitavastatin reduces cholesterol synthesis, leading to improved lipid profiles.

Immunomodulation

Interestingly, pitavastatin has been found to inhibit T-cell proliferation. It enhances the expression of active caspases-3/7 in T cells, suggesting potential immunomodulatory effects. Supplementation with mevalonate (MVA) or cholesterol reverses this effect, highlighting the role of the mevalonate pathway in pitavastatin’s immunomodulatory action .

Mechanism of Action

Target of Action

Pitavastatin 3-Ether Glucuronide, like other statins, primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol within the liver .

Mode of Action

Pitavastatin 3-Ether Glucuronide acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . This action primarily occurs in the liver, where decreased hepatic cholesterol concentrations are observed .

Biochemical Pathways

The principal metabolic pathway of Pitavastatin is glucuronidation via UDP-glucuronosyltransferase (UGT) 1A1, UGT1A3, and UGT2B7 . The glucuronide form of pitavastatin is additionally converted to pitavastatin lactone by the rearrangement of glucuronic acid moiety . The contribution of the cytochrome P450 (CYP) system for the elimination of pitavastatin is highly marginal .

Pharmacokinetics

Pitavastatin’s unique metabolic profile results in high efficacy at low doses and minimal drug interactions with cytochrome CYP3A4 substrates . Hepatic uptake of pitavastatin is predominantly occupied by the organic anion transporting polypeptide 1B1 (OATP1B1) and solute carrier organic anion transporter family member 1B1 (SLCO1B1) gene . SLCO1B1 genetic polymorphism significantly alters the pharmacokinetics of pitavastatin .

Result of Action

The inhibition of HMG-CoA reductase by Pitavastatin 3-Ether Glucuronide leads to a decrease in cholesterol and lipid levels, ultimately reducing the risk of cardiovascular disease . This includes conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke .

Action Environment

Environmental factors such as the presence of other medications can influence the action of Pitavastatin 3-Ether Glucuronide. For instance, its interaction with cytochrome CYP3A4 substrates is minimal, making it an excellent choice for people requiring multiple medications . Additionally, genetic factors such as SLCO1B1 polymorphism can significantly alter the pharmacokinetics of pitavastatin .

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(E,2R,4S)-1-carboxy-6-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-4-hydroxyhex-5-en-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H32FNO10/c32-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)33-25(16-5-6-16)21(24)12-11-18(34)13-19(14-23(35)36)42-31-28(39)26(37)27(38)29(43-31)30(40)41/h1-4,7-12,16,18-19,26-29,31,34,37-39H,5-6,13-14H2,(H,35,36)(H,40,41)/b12-11+/t18-,19-,26+,27+,28-,29+,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYJZHURUPDUSA-SEKOGJSVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H32FNO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bis[2-(dimethylamino)ethyl] 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B583240.png)

![Cyclopenta[b]pyrrole, 1-acetyloctahydro-2-methyl-, (2alpha,3abeta,6abeta)- (9CI)](/img/no-structure.png)